1-(4-iminoquinazolin-3(4H)-yl)urea
Description
1-(4-Iminoquinazolin-3(4H)-yl)urea is a quinazoline derivative featuring a urea moiety at the 3-position and an imino group (NH) at the 4-position of the heterocyclic core. Quinazolinones and their analogues are renowned for their broad pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C9H9N5O |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(4-iminoquinazolin-3-yl)urea |
InChI |
InChI=1S/C9H9N5O/c10-8-6-3-1-2-4-7(6)12-5-14(8)13-9(11)15/h1-5,10H,(H3,11,13,15) |
InChI Key |
ZWFKHEBVWYUFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(C=N2)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Imino-3(4H)-quinazolinyl]urea typically involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate under solvent-free conditions at elevated temperatures (around 150°C). This reaction leads to the formation of 4-imino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole-2-one, which can then be further modified to obtain the desired urea derivative .
Industrial Production Methods
Industrial production methods for N-[4-Imino-3(4H)-quinazolinyl]urea are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Imino-3(4H)-quinazolinyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the imino group to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can lead to the formation of quinazoline-4-ones, while reduction can yield quinazoline-4-amines .
Scientific Research Applications
N-[4-Imino-3(4H)-quinazolinyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a valuable tool in biological research
Medicine: Due to its antitumor and anti-inflammatory properties, it is being investigated for potential therapeutic applications in cancer and inflammatory diseases
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-Imino-3(4H)-quinazolinyl]urea involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and suppressing NF-κB and IL-6 pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations

Key Observations :
- Urea Substituents : Aryl-substituted ureas (e.g., phenyl, iodophenyl) exhibit enhanced antibacterial and anticancer activity compared to unsubstituted analogues, likely due to increased lipophilicity and π-π stacking interactions .
Key Observations :
- Multi-component reactions (e.g., triazole-urea couplings) offer moderate-to-high yields (65–85%) for quinazolinone-urea derivatives .
- The iodophenyl-substituted urea derivative (82% yield) demonstrates superior crystallinity, as evidenced by its high melting point (266–268°C) .
Pharmacological Activity
Antibacterial Activity :
- 1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)thiourea derivatives exhibit zones of inhibition of 18–22 mm against S. aureus and 14–18 mm against E. coli, comparable to ciprofloxacin (25 mm) .
- Electron-withdrawing substituents (e.g., chloro, trifluoromethyl) enhance activity, while methoxy groups reduce potency due to decreased membrane penetration .
Anticancer Activity :
- Quinazolinone-urea derivatives comply with Lipinski’s rule (molecular weight <500, logP <5), suggesting oral bioavailability .
Drug-Likeness and Physicochemical Properties
| Property | 1-(4-Iminoquinazolin-3(4H)-yl)urea (Predicted) | 1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)urea | Elinogrel |
|---|---|---|---|
| Molecular Weight | ~300–350 | 320–380 | 532.5 |
| logP | 2.5–3.5 | 3.0–4.0 | 3.8 |
| Solubility | Moderate (aqueous) | Low (requires DMSO solubilization) | Low |
| Hydrogen Bond Donors | 3 | 2 | 4 |
Key Observations :
- The imino group may increase hydrogen-bond donors (3 vs.
- Elinogrel’s higher molecular weight and logP limit its drug-likeness, necessitating structural optimization for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

